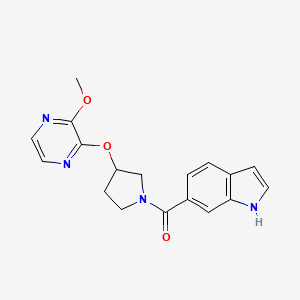

![molecular formula C18H24ClN3O3 B2392353 N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide CAS No. 2034332-19-7](/img/structure/B2392353.png)

N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

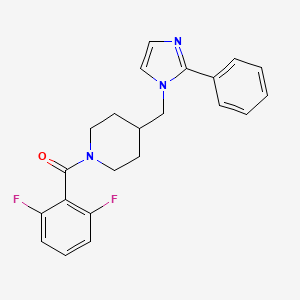

This compound is a complex organic molecule with several functional groups. It contains a benzoxazepin ring, a piperidine ring, and a carboxamide group . These types of structures are often found in biologically active compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazepin and piperidine rings, along with the carboxamide group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazepin and piperidine rings could impact its solubility, while the carboxamide group could influence its acidity .科学的研究の応用

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral activity. For instance:

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- Compound 2 : 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory and analgesic effects. Notably:

- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated anti-inflammatory and analgesic activities, along with a low ulcerogenic index compared to indomethacin and celecoxib .

Broad-Spectrum Biological Activities

Indole derivatives, including our compound, possess diverse biological activities:

作用機序

Target of Action

The primary target of this compound is the arginine vasopressin V2 receptor . This receptor plays a crucial role in maintaining fluid balance in the body by regulating the reabsorption of water in the kidneys .

Mode of Action

The compound acts as a selective, competitive antagonist at the arginine vasopressin V2 receptor . By binding to this receptor, it prevents the action of vasopressin, a hormone that would normally enhance water reabsorption in the kidneys .

Biochemical Pathways

The antagonistic action of the compound on the arginine vasopressin V2 receptor affects the water reabsorption pathway in the kidneys . This leads to an increase in water excretion, which can help to correct conditions characterized by low blood sodium levels, such as hyponatremia .

Pharmacokinetics

The compound’s effectiveness in treating conditions like hyponatremia suggests that it has suitable pharmacokinetic properties for therapeutic use .

Result of Action

By increasing water excretion, the compound helps to raise blood sodium levels . This can alleviate symptoms associated with hyponatremia, such as nausea, headache, confusion, and in severe cases, seizures and coma .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility in different solvents could affect its absorption and distribution within the body . .

Safety and Hazards

将来の方向性

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in clinical trials .

特性

IUPAC Name |

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O3/c1-21-7-2-3-13(10-21)18(24)20-6-8-22-11-14-9-15(19)4-5-16(14)25-12-17(22)23/h4-5,9,13H,2-3,6-8,10-12H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRYXRQYWGRYKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide](/img/structure/B2392270.png)

![benzyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2392273.png)

![(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2392276.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2392277.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392286.png)

![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2392291.png)